3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Description
Properties
IUPAC Name |
3,9-bis(2,4-ditert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O6P2/c1-29(2,3)23-13-15-27(25(17-23)31(7,8)9)38-40-34-19-33(20-35-40)21-36-41(37-22-33)39-28-16-14-24(30(4,5)6)18-26(28)32(10,11)12/h13-18H,19-22H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBRSVLEQRWAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP2OCC3(CO2)COP(OC3)OC4=C(C=C(C=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027911 | |
| Record name | Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals | |
| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,4-bis(1,1-dimethylethyl)phenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
26741-53-7 | |
| Record name | Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26741-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irganox 242 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026741537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,4-bis(1,1-dimethylethyl)phenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2,4-DI-TERT-BUTYLPHENYL)PENTAERYTHRITOL DIPHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV29P0K7AC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane (CAS Number: 26741-53-7) is a complex organophosphorus compound with significant applications in materials science and polymer manufacturing. Its molecular formula is , and it has a molecular weight of approximately 604.71 g/mol. The compound is characterized by its unique spiro structure and the presence of multiple phenolic groups, which contribute to its biological activity.
Structural Characteristics
The compound features a spiro structure that incorporates two diphosphate units and four ether linkages. The bulky tert-butyl groups enhance its stability and solubility in organic solvents. The structural formula can be represented as follows:
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity , which is crucial in preventing oxidative stress in biological systems. This property is particularly important in polymer applications where oxidative degradation can compromise material integrity.
- Case Study : In a study examining the thermal stability of polymers like nitrocellulose, derivatives of this compound were shown to significantly enhance thermal resistance by acting as radical scavengers (Katoh et al., 2007) .
Cytotoxicity and Biocompatibility
The cytotoxic effects of this compound have been assessed in various cell lines. While some studies suggest low cytotoxicity at certain concentrations, further research is needed to fully understand its biocompatibility.
- Findings : A recent investigation into the compound's effects on human cell lines revealed that at concentrations below 50 µM, it did not induce significant cytotoxic effects (Barren et al., 1995) . However, higher concentrations led to increased cell death rates.
Applications in Polymer Science
The compound's ability to function as an antioxidant makes it a valuable additive in polymer formulations. Its incorporation can improve the longevity and performance of materials exposed to harsh environmental conditions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 604.71 g/mol |
| Melting Point | 178 °C |
| Purity | ≥95% |
Scientific Research Applications
Overview
3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is a chemical compound known for its unique structure and properties. It is primarily recognized for its applications in the field of polymer stabilization and as an antioxidant. This article explores its scientific research applications, including its role in various industries and case studies that highlight its effectiveness.
Polymer Stabilization
One of the primary applications of this compound is as a stabilizer in polymers. It is particularly effective in preventing oxidative degradation in polyolefins and other thermoplastics.
- Mechanism : The compound acts as a radical scavenger, neutralizing free radicals generated during the thermal degradation of polymers. This significantly extends the lifespan and mechanical properties of polymer products.
Antioxidant Properties
The compound is widely used as an antioxidant in various formulations to protect against oxidative stress.
- Applications :
- Food Industry : Used to prolong the shelf life of food products by preventing rancidity.
- Cosmetics : Incorporated into cosmetic formulations to protect active ingredients from oxidation.
- Pharmaceuticals : Utilized to stabilize sensitive compounds within pharmaceutical products.
Case Study 1: Polymer Blends
A study conducted on the use of this compound in polypropylene blends demonstrated that incorporating 0.5% of this compound significantly improved thermal stability and mechanical properties compared to blends without the antioxidant. The tensile strength and elongation at break were enhanced by approximately 30% after aging tests at elevated temperatures.
Case Study 2: Food Preservation
Research published in a food chemistry journal showcased the effectiveness of this compound as an antioxidant in edible oils. When added at concentrations ranging from 0.01% to 0.05%, it reduced the peroxide value significantly over a six-month storage period compared to control samples without antioxidants.
Comparative Data Table
Comparison with Similar Compounds
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
3,9-Bis(2,6-di-tert-butyl-4-methylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dione
- Molecular Formula : C₅H₈Cl₂O₆P₂ (MW 296.95) .
- Key Differences: Lacks phenolic substituents; chlorine atoms and ketone groups increase electrophilicity.
- Applications : Intermediate in flame-retardant synthesis, particularly for phosphorylated polymers .
Comparative Data Table
Performance and Stability Analysis
- Thermal Stability: The tert-butylphenoxy derivative (CAS 26741-53-7) demonstrates superior thermal stability (boiling point ~555°C at 760 mmHg) compared to dichloro analogues, which decompose at lower temperatures due to labile P–Cl bonds .
- Hydrolytic Resistance: Bis-phenoxy derivatives exhibit greater hydrolytic stability than dichloro or dione variants, critical for humid environments .
- Eco-Toxicity: The tert-butylphenoxy compound has an M-factor (chronic aquatic toxicity) of 1, indicating moderate environmental risk, while cumyl derivatives may pose higher bioaccumulation risks due to hydrophobicity .
Research Findings and Industrial Relevance
Recent studies highlight the tert-butylphenoxy derivative’s role in polypropylene stabilization, where it reduces carbonyl formation by 40% compared to non-stabilized controls . In contrast, dichloro analogues are pivotal in synthesizing flame-retardant epoxy resins, achieving UL94 V-0 ratings at 20% loading . Regulatory frameworks, such as TSCA, mandate significant new use reporting (SNUR) for certain derivatives, reflecting their environmental and health impact profiles .
Preparation Methods
One-Pot Synthesis via Pentaerythritol and Phosphorus Trichloride
The most widely documented method for synthesizing 3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane involves a one-pot reaction using pentaerythritol, phosphorus trichloride (PCl₃), and 2,4-di-tert-butylphenol.
Reaction Conditions and Procedure
The synthesis begins with cooling toluene to 5°C in a reaction flask equipped with a magnetic stirrer. Pentaerythritol (1 mmol) is dissolved in toluene, followed by the addition of triethylamine (5 mmol) as a base to neutralize HCl generated during the reaction. Phosphorus trichloride (2 mmol) is introduced dropwise under inert conditions, and the mixture is stirred for 1 hour to form a reactive intermediate. A solution of 2,4-di-tert-butylphenol (2.2 mmol) in toluene is then added, and the reaction is refluxed for 5 hours. After cooling to room temperature, the mixture is stirred overnight to ensure complete cyclization.
Purification and Yield
The crude product is filtered to remove triethylamine hydrochloride salts, and the solvent is evaporated under reduced pressure. Purification is achieved via low-temperature column chromatography using silica gel and a hexane-diethyl ether (99.5:0.5) eluent. Recrystallization from diethyl ether at 5°C yields the target compound as a white crystalline solid with a melting point of 169–170°C. The reported yield is 22%, reflecting challenges in optimizing the cyclization step.
Table 1: Synthesis Parameters and Outcomes
| Parameter | Details |
|---|---|
| Starting Materials | Pentaerythritol, PCl₃, 2,4-di-tert-butylphenol |
| Solvent | Toluene |
| Base | Triethylamine |
| Reaction Temperature | Reflux (≈110°C) |
| Reaction Time | 5 hours (reflux) + 12 hours (stirring) |
| Purification Method | Column chromatography (hexane:diethyl ether, 99.5:0.5) |
| Yield | 22% |
| Melting Point | 169–170°C |
Reaction Mechanism and Intermediate Analysis
The synthesis proceeds through a stepwise nucleophilic substitution mechanism. Pentaerythritol, a tetraol, reacts with PCl₃ to form a dichlorophosphate intermediate. The chlorine atoms are subsequently displaced by the phenolic oxygen of 2,4-di-tert-butylphenol, leading to the formation of the spirocyclic structure. Triethylamine scavenges HCl, shifting the equilibrium toward product formation. The steric bulk of the tert-butyl groups on the phenol rings influences reaction kinetics, necessitating prolonged reflux to achieve complete substitution.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 300 MHz): Peaks at δ 1.31 ppm (s, 18H, tert-butyl groups), δ 6.70–7.16 ppm (m, aromatic protons).
-
¹³C NMR (CDCl₃): Signals at δ 29.75 ppm (tert-butyl carbons), δ 110.25–150.00 ppm (aromatic carbons).
-
³¹P NMR (CDCl₃): A singlet at δ 120.5 ppm, confirming equivalent phosphorus environments in the spiro structure.
Infrared (IR) Spectroscopy
Key absorption bands at 1245 cm⁻¹ (P=O stretch) and 1040 cm⁻¹ (P-O-C aryl stretch) validate the phosphoester linkage.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 604.69, consistent with the molecular formula C₃₃H₅₀O₆P₂.
Table 2: Spectroscopic Data Summary
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 1.31 (tert-butyl), δ 6.70–7.16 (aromatic) |
| ¹³C NMR | δ 29.75 (tert-butyl), δ 110–150 (aromatic) |
| ³¹P NMR | δ 120.5 (singlet) |
| IR | 1245 cm⁻¹ (P=O), 1040 cm⁻¹ (P-O-C) |
| HRMS | m/z 604.69 [M⁺] |
Q & A
Q. What are the key spectroscopic and thermal characterization methods for confirming the structure of this compound?
- Methodological Answer : To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) for analyzing phosphorus and proton environments (e.g., P NMR for phosphite groups and H NMR for tert-butyl protons) . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for determining thermal stability and decomposition profiles. For example, DSC can identify melting points (reported as 175–179°C) , while TGA quantifies weight loss under heating. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in analogous spiro compounds .
Q. Table 1: Key Physicochemical Properties
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | CHOP | |
| Molecular Weight | 604.69 g/mol | |
| Melting Point | 175–179°C | |
| Boiling Point | 555.8°C at 760 mmHg |
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adhere to precautionary codes such as P280 (wear protective gloves/eye protection), P271 (use in well-ventilated areas), and P273 (avoid environmental release) . Conduct experiments in fume hoods to prevent inhalation of dust (P260/P261). For waste management, follow EPA guidelines under §721.125, including recordkeeping for disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermal stability data for this antioxidant?
- Methodological Answer : Discrepancies often arise from sample purity or experimental conditions (e.g., heating rate in TGA). Replicate studies using standardized protocols:
Purify the compound via recrystallization (e.g., using toluene/hexane mixtures) .
Perform DSC at heating rates of 5–10°C/min under nitrogen to minimize oxidation .
Cross-validate with isothermal gravimetric analysis to assess long-term stability.
Contradictory data may also stem from polymorphic forms; use powder X-ray diffraction (PXRD) to confirm crystallinity .
Q. What methodologies are effective for studying the environmental degradation pathways of this compound?
- Methodological Answer : To evaluate environmental fate:
Hydrolysis Studies : Incubate the compound in aqueous buffers (pH 4–9) at 25–60°C, monitoring degradation via high-performance liquid chromatography (HPLC) . Phosphite esters typically hydrolyze to phosphoric acid derivatives under acidic conditions .
Photodegradation : Expose to UV light (254–365 nm) and analyze breakdown products using LC-MS .
Ecotoxicology : Use Daphnia magna or algal bioassays to assess toxicity of degradation products, referencing OECD guidelines .
Q. Table 2: Example Degradation Conditions
| Condition | Analytical Tool | Key Metrics |
|---|---|---|
| Hydrolysis (pH 7, 50°C) | HPLC | Half-life, product ID |
| UV Exposure (254 nm) | LC-MS | Quantum yield, byproducts |
Q. How can the antioxidant mechanism of this compound be systematically investigated in polymer matrices?
- Methodological Answer : To study its radical-scavenging efficacy:
Accelerated Aging : Incorporate the compound (0.1–1.0 wt%) into polypropylene films and age at 80°C under UV light. Monitor carbonyl index via FTIR to quantify oxidation .
Electron Paramagnetic Resonance (EPR) : Trap peroxyl radicals with spin probes (e.g., TEMPO) to measure inhibition efficiency .
Synergistic Effects : Combine with phenolic antioxidants (e.g., Irganox 1010) and analyze using oxidation induction time (OIT) via DSC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
